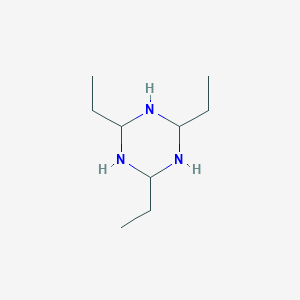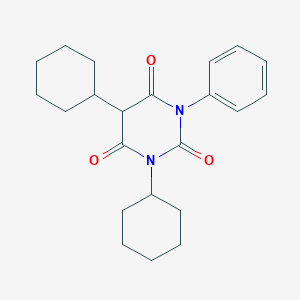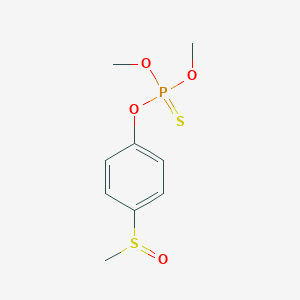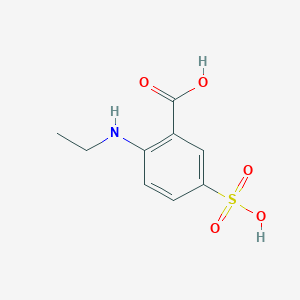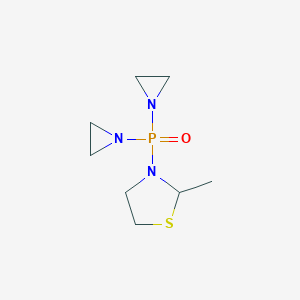
Imiphos
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imiphos is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. It is a phosphine-based compound that has been synthesized using a variety of methods. Imiphos has been shown to have a range of biochemical and physiological effects, which make it a promising tool for use in laboratory experiments. In
Wirkmechanismus
The mechanism of action of Imiphos is not fully understood. However, it is believed that Imiphos acts as a reducing agent, donating electrons to other compounds. This makes it a useful tool in the synthesis of organic compounds and metal complexes.
Biochemische Und Physiologische Effekte
Imiphos has been shown to have a range of biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells, making it a potential tool for cancer therapy. Imiphos has also been shown to have antifungal and antibacterial properties. Additionally, Imiphos has been shown to have anti-inflammatory properties, making it a potential tool for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Imiphos is its versatility. It can be used in a variety of laboratory experiments, including the synthesis of organic compounds and metal complexes. Additionally, Imiphos has a range of biochemical and physiological effects, making it a useful tool in the study of various diseases. However, there are also limitations to the use of Imiphos in laboratory experiments. For example, Imiphos can be toxic to cells at high concentrations, making it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on Imiphos. One area of interest is the development of new synthesis methods for Imiphos. Additionally, there is potential for the use of Imiphos in the development of new cancer therapies. Further research is also needed to fully understand the mechanism of action of Imiphos and its potential applications in the treatment of inflammatory diseases.
Conclusion:
In conclusion, Imiphos is a promising tool for use in scientific research. Its versatility and range of biochemical and physiological effects make it a useful tool in a variety of laboratory experiments. Further research is needed to fully understand the potential applications of Imiphos and to develop new synthesis methods for this compound.
Synthesemethoden
Imiphos can be synthesized using a variety of methods, including the reaction of triphenylphosphine with iodine and sodium azide. This method has been shown to be effective in producing high yields of Imiphos. Other methods include the reaction of triphenylphosphine with sulfur and the reaction of triphenylphosphine with sulfur dioxide.
Wissenschaftliche Forschungsanwendungen
Imiphos has a range of potential applications in scientific research. It has been shown to be effective in the synthesis of a variety of organic compounds, including phosphine oxides and phosphine sulfides. Imiphos has also been used as a ligand in the synthesis of metal complexes. These metal complexes have been shown to have a range of applications in catalysis, including the catalytic reduction of carbon dioxide.
Eigenschaften
CAS-Nummer |
1078-79-1 |
|---|---|
Produktname |
Imiphos |
Molekularformel |
C8H16N3OPS |
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
3-[bis(aziridin-1-yl)phosphoryl]-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C8H16N3OPS/c1-8-11(6-7-14-8)13(12,9-2-3-9)10-4-5-10/h8H,2-7H2,1H3 |
InChI-Schlüssel |
FJYYWRQKUXJNMW-UHFFFAOYSA-N |
SMILES |
CC1N(CCS1)P(=O)(N2CC2)N3CC3 |
Kanonische SMILES |
CC1N(CCS1)P(=O)(N2CC2)N3CC3 |
Synonyme |
is(1-aziridinyl)-2-methyl-3-thiazolidinyl phosphine oxide imifos imiphos Marcophan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







